2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one
Overview
Description
2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one is a chemical compound with the molecular formula C10H10N2O5S1. It is also known as a dinitrothiophene derivative1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one. However, related compounds such as dibenzylidenecyclohexanone have been studied as corrosion inhibitors2.Molecular Structure Analysis
The molecular weight of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one is 270.26 g/mol1. For more detailed structural information, you may need to refer to a dedicated chemical database or resource.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one. It’s possible that this compound could participate in various chemical reactions depending on the conditions, but without specific context, it’s difficult to provide a detailed analysis.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one are not readily available from the sources I found. For comprehensive data, you may need to refer to a dedicated chemical database or resource.Scientific Research Applications
Co-crystallization Studies
The compound 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one is involved in co-crystallization studies. Co-crystallization of 3,5-dinitrobenzoic acid with various agents including antipsychotic drugs leads to the formation of salts with distinct hydrogen bonding patterns and complex chain of rings, demonstrating its potential in crystal engineering and pharmaceutical formulations (Shaibah et al., 2019).
Synthesis of Bifunctional Building Blocks
This compound has been utilized in the synthesis of related bifunctional building blocks. A practical route to synthesize cyclohexan-1-one derivatives, featuring the use of inexpensive materials under attainable conditions, was developed. This highlights its role in economical and scalable synthetic processes (Zha et al., 2021).
Environmental Exposure Studies
Studies have been conducted to understand environmental exposure to related compounds, such as cyclohexane dicarboxylic acid, diisononyl ester (DINCH). These studies assess the presence of oxidative metabolites in human urine, suggesting the potential of this compound and its derivatives as environmental biomarkers (Silva et al., 2013).
Electrocatalytic Applications
The electrocatalytic hydrogenation of cyclohexen-1-one, a closely related compound, has been investigated. This process involves high selectivity in hydrogenation of carbon-carbon double bonds, indicating potential applications in electrocatalysis and organic synthesis (Dabo et al., 1997).
Biological Activity Assessment
Research into compounds formed from reactions involving cyclohexan-1-one derivatives has led to the discovery of substances with antifungal activity. This suggests the potential of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one derivatives in the development of new antimicrobial agents (Rusnac et al., 2020).
Molecular Recognition and Sensing
Optically pure derivatives of cyclohexan-1-one have been used as agents for molecular recognition. These derivatives are effective in differentiating enantiomers of various acids through NMR and fluorescence spectroscopy, indicating their potential in analytical chemistry (Khanvilkar & Bedekar, 2018).
Safety And Hazards
I couldn’t find specific safety and hazard information for 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or similar resources for specific information.
Future Directions
The future directions for research and applications of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one are not clear from the available information. It’s possible that this compound could have potential uses in various chemical reactions or processes, but further research would be needed to explore these possibilities.
Please note that this analysis is based on the information available from the sources I found, and there may be additional information available from other sources or through further research.
properties
IUPAC Name |
2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c13-8-4-2-1-3-6(8)10-7(11(14)15)5-9(18-10)12(16)17/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMFAMUMOFXLPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311782 | |
Record name | 2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one | |
CAS RN |
31554-45-7 | |
Record name | NSC245214 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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